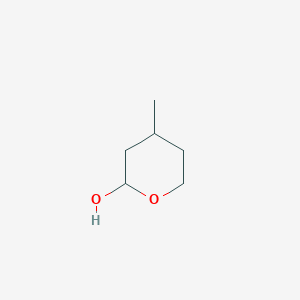
2-Hydroxy-4-methyltetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methyltetrahydropyran (HMT) is a cyclic ether compound that has attracted significant research interest in recent years due to its potential applications in various fields. HMT is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it suitable for use in scientific research. In
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methyltetrahydropyran is not well understood, but it is believed to act as a Lewis acid catalyst due to the presence of the hydroxyl group and the electron-donating methyl group. 2-Hydroxy-4-methyltetrahydropyran can also act as a hydrogen bond acceptor due to the presence of the ether oxygen.
Biochemical and Physiological Effects
2-Hydroxy-4-methyltetrahydropyran has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant activity and to have potential as a neuroprotective agent. 2-Hydroxy-4-methyltetrahydropyran has also been shown to have anti-inflammatory activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Hydroxy-4-methyltetrahydropyran in lab experiments is its low toxicity, which makes it suitable for use in biological systems. 2-Hydroxy-4-methyltetrahydropyran is also readily available and relatively inexpensive. However, 2-Hydroxy-4-methyltetrahydropyran can be difficult to handle due to its high volatility and low boiling point, which can lead to losses during handling and purification.
Direcciones Futuras
There are several future directions for research on 2-Hydroxy-4-methyltetrahydropyran. One area of interest is the development of new synthesis methods for 2-Hydroxy-4-methyltetrahydropyran that are more efficient and environmentally friendly. Another area of interest is the exploration of 2-Hydroxy-4-methyltetrahydropyran's potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to elucidate the mechanism of action of 2-Hydroxy-4-methyltetrahydropyran and to explore its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methyltetrahydropyran has been used in various scientific research applications, including as a solvent for organic reactions, a reagent for the synthesis of complex organic molecules, and a precursor for the synthesis of other cyclic ethers. 2-Hydroxy-4-methyltetrahydropyran has also been used as a chiral auxiliary in asymmetric synthesis, as it can induce chirality in other molecules. In addition, 2-Hydroxy-4-methyltetrahydropyran has been used as a building block for the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
18653-57-1 |
|---|---|
Nombre del producto |
2-Hydroxy-4-methyltetrahydropyran |
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
4-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-8-6(7)4-5/h5-7H,2-4H2,1H3 |
Clave InChI |
SMFZAIRMNYPZLI-UHFFFAOYSA-N |
SMILES |
CC1CCOC(C1)O |
SMILES canónico |
CC1CCOC(C1)O |
Sinónimos |
2-Hydroxy-4-methyltetrahydropyran |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

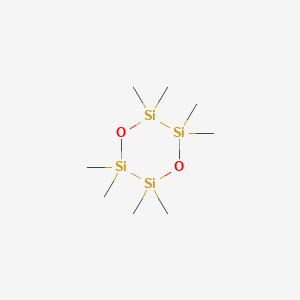

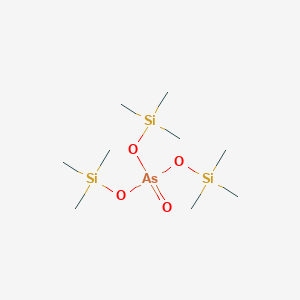

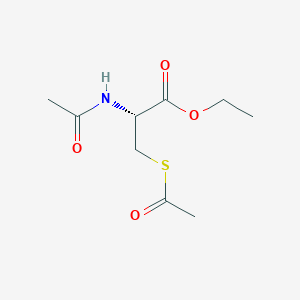
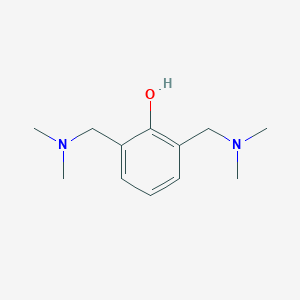
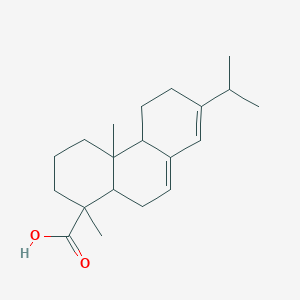

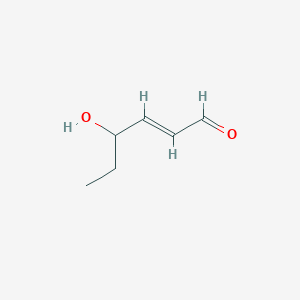
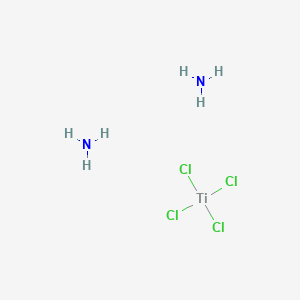
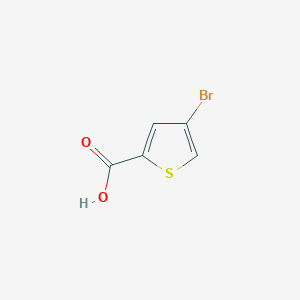
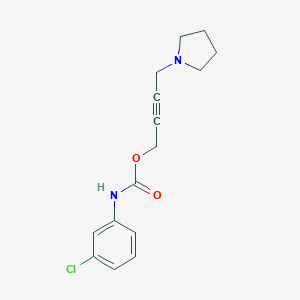

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)